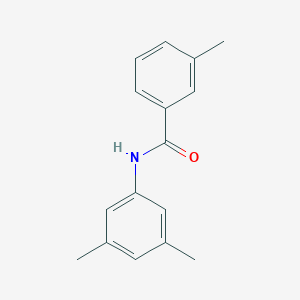

N-(3,5-dimethylphenyl)-3-methylbenzamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-11-5-4-6-14(8-11)16(18)17-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,17,18) |

InChI Key |

KLZZKRUWHXMCFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

This analog replaces the 3-methylbenzoyl group with a 3-hydroxynaphthalene-2-carboxamide backbone. Despite structural differences, the 3,5-dimethylphenyl group contributes to strong PET inhibition (IC50 ~10 µM), comparable to the reference compound.

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Substituting methyl groups with fluorine atoms (electron-withdrawing) at the 3,5 positions results in similar PET-inhibiting activity (IC50 ~10 µM). The fluorine substituents increase electronegativity but reduce lipophilicity compared to methyl groups, suggesting that steric bulk and hydrophobicity are critical for activity .

N-(3,5-Dimethoxyphenyl)benzamide

Replacing methyl with methoxy groups (electron-donating) alters the electronic profile and crystal packing. The methoxy groups increase hydrogen-bonding capacity (e.g., O3···N interactions at 2.831 Å), leading to dimer formation in the solid state.

Structural and Crystallographic Comparisons

Key Observations :

- Electron-donating vs. withdrawing groups : Methyl and methoxy groups enhance lipophilicity and hydrogen bonding, respectively, while halogens (Cl, F) prioritize electronic effects.

- Crystal packing : Methyl groups favor planar arrangements (), whereas bulkier substituents (e.g., trichloroacetamide in ) disrupt symmetry.

Functional Group Variations

N-(3-Isoxazolyl)-3,5-dimethylbenzamide

However, this modification reduces the compound’s resemblance to natural substrates, limiting its utility in photosynthesis inhibition .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

The addition of a hydroxy-dimethylethyl group creates an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization. This contrasts with the dimethylphenyl derivative, which lacks such catalytic versatility .

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic acyl substitution proceeds via deprotonation of 3,5-dimethylaniline by triethylamine (TEA), forming a reactive amine intermediate. This intermediate attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride, displacing chloride and forming the amide bond.

Reaction equation :

Optimized Procedure

-

Reagents : 3-Methylbenzoyl chloride (1.2 equiv), 3,5-dimethylaniline (1.0 equiv), TEA (1.5 equiv), anhydrous CH₂Cl₂.

-

Conditions : Nitrogen atmosphere, 0°C to room temperature, 12–18 hours.

-

Workup : Quench with ice water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Table 1: Yield and Purity of Direct Amidation

| Parameter | Value |

|---|---|

| Yield | 89–92% |

| Purity (HPLC) | >98% |

| Recrystallization | Ethanol/water (3:1) |

Transamidation Catalyzed by BF₃- OEt₂

An alternative method employs BF₃- OEt₂ to mediate transamidation between a pre-formed amide and 3,5-dimethylaniline. This approach avoids handling sensitive acyl chlorides.

Mechanistic Insights

BF₃- OEt₂ activates the carbonyl group of the starting amide (e.g., N-butyl-3-methylbenzamide), facilitating nucleophilic attack by 3,5-dimethylaniline. The Lewis acid stabilizes the tetrahedral intermediate, accelerating amide exchange.

Reaction equation :

Optimized Conditions

-

Catalyst : BF₃- OEt₂ (20 mol%).

-

Solvent : 1,2-Dichloroethane (DCE).

Table 2: Transamidation Efficiency

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Catalyst Loading | 20 mol% |

| Reaction Time | 4 hours |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Direct Amidation | Transamidation |

|---|---|---|

| Starting Material | Acyl Chloride | Pre-formed Amide |

| Yield | 89–92% | 85–88% |

| Purity | >98% | 95–97% |

| Scalability | High | Moderate |

| Cost | Moderate | Low |

Key Trade-offs :

-

Direct Amidation : Higher yields and purity but requires hazardous acyl chlorides.

-

Transamidation : Safer reagent handling but necessitates additional steps to prepare the starting amide.

Characterization and Analytical Validation

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.